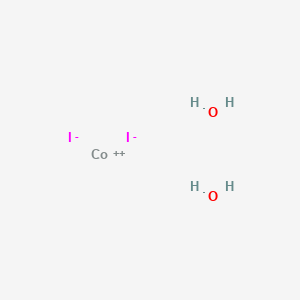
Ethyl 2-isocyanatopropionate
Übersicht
Beschreibung
Ethyl 2-isocyanatopropionate is an organic compound with the chemical formula C6H9NO3. It is a colorless liquid with a pungent odor and is known for its low volatility and solubility in various organic solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Ethyl 2-isocyanatopropionate can be synthesized through the reaction of ethyl acetate with isocyanate under appropriate conditions . The esterification reaction involves the combination of ethyl acetate and isocyanate, resulting in the formation of this compound. This method is commonly used in laboratory settings and can be scaled up for industrial production.
Analyse Chemischer Reaktionen
Ethyl 2-isocyanatopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl 2-aminopropanoate and carbon dioxide.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-isocyanatopropionate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-isocyanatopropionate involves its interaction with specific molecular targets. It selectively binds to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes . The compound’s anti-inflammatory properties are thought to result from its inhibition of prostaglandin synthesis . Additionally, its ability to inhibit the growth of cancer cells may be related to its interaction with specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-isocyanatopropionate can be compared with other similar compounds, such as:
- Methyl 3-isocyanatopropanoate
- Ethyl 2-methyl-2-nitropropionate
- Methyl 3-ethyl-2-iodobenzoate
- Ethyl 3-isocyanatopropionate
- Ethyl 2-methyl-3-indolylglyoxylate
- Ethyl 2-methyl-2-nonenoate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific binding affinity to cannabinoid receptors and its diverse applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338688 | |
| Record name | Ethyl 2-isocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-28-0 | |
| Record name | Ethyl 2-isocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














